molecular formula C21H25ClN2O2 B11393722 3-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11393722
M. Wt: 372.9 g/mol
InChI Key: QSYBEQXPEQLPFQ-UHFFFAOYSA-N
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Description

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a chloro-substituted benzamide core, a dimethylamino group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:

    Nucleophilic Substitution:

    Amidation: The formation of the benzamide core is often carried out through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Dimethylamino Group Introduction: The dimethylamino group can be introduced via reductive amination or nucleophilic substitution using dimethylamine.

    Oxolane Ring Addition: The oxolane ring is typically added through cyclization reactions involving appropriate diol precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, dimethylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-5-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXYBENZAMIDE
  • 2-CHLORO-N,N-DIMETHYLETHYLAMINE
  • 3-CHLORO-N,4-DIMETHYLANILINE

Uniqueness

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the oxolane ring distinguishes it from other similar compounds, providing additional stability and reactivity.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H25ClN2O2/c1-23(2)19-10-8-16(9-11-19)14-24(15-20-7-4-12-26-20)21(25)17-5-3-6-18(22)13-17/h3,5-6,8-11,13,20H,4,7,12,14-15H2,1-2H3

InChI Key

QSYBEQXPEQLPFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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